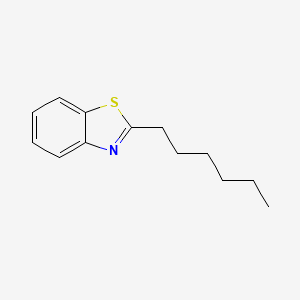
3-Methylsulfinyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)benzenesulfonamide typically involves the introduction of a methylsulfinyl group to a benzenesulfonamide scaffold. One common method involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)benzenesulfonamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to achieve high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone group.
Reduction: Reduction of the sulfinyl group back to a thioether.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)benzenesulfonamide.
Reduction: 3-(Methylthio)benzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)benzenesulfonamide: Similar structure but with a thioether group instead of a sulfinyl group.
3-(Methylsulfonyl)benzenesulfonamide: Further oxidized form with a sulfone group.
N-Substituted benzenesulfonamides: Variants with different substituents on the sulfonamide nitrogen.
Uniqueness
3-(Methylsulfinyl)benzenesulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
210826-66-7 |
|---|---|
Formule moléculaire |
C7H9NO3S2 |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
3-methylsulfinylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12(9)6-3-2-4-7(5-6)13(8,10)11/h2-5H,1H3,(H2,8,10,11) |
Clé InChI |
MRMLQMUKWMKZSC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



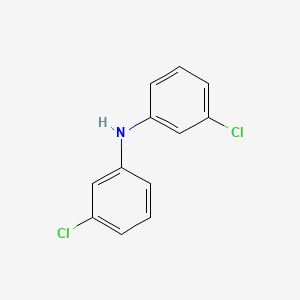
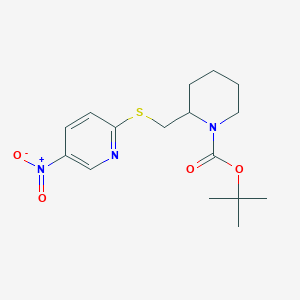


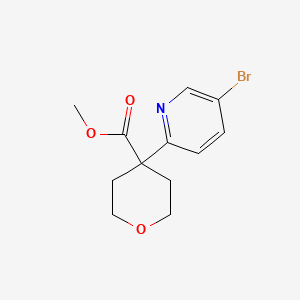

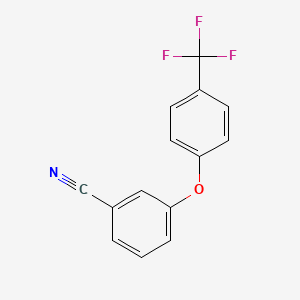
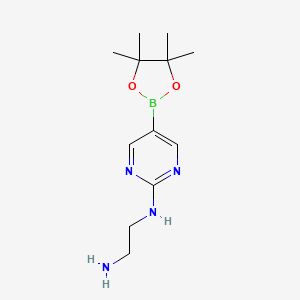
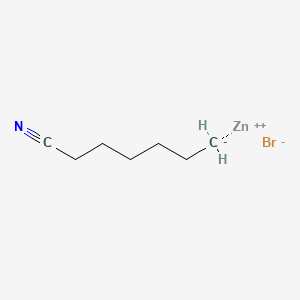
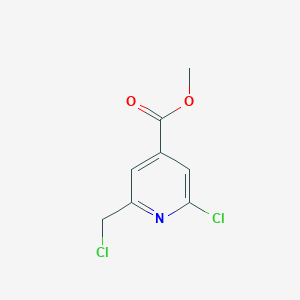
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

